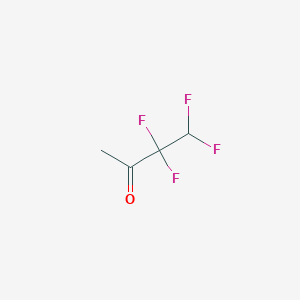

3,3,4,4-Tetrafluorobutan-2-one

Descripción

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine chemistry is a pivotal and dynamic area of organic synthesis and material science. mdpi.com The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.comnumberanalytics.com This has led to widespread applications in various sectors, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comwikipedia.org

The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts high thermal stability to organofluorine compounds. wikipedia.orgnih.gov The high electronegativity of fluorine can also lead to increased lipophilicity and metabolic stability, which are desirable traits in drug design. mdpi.comnumberanalytics.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including top-selling drugs. wikipedia.org Examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.com

In the agrochemical industry, fluorine is incorporated into pesticides and herbicides to enhance their efficacy and stability. numberanalytics.comwikipedia.org Furthermore, fluorinated polymers, such as Teflon, are well-known for their non-stick properties and are used in a variety of high-performance materials. numberanalytics.com The unique properties of organofluorine compounds make them indispensable in modern chemical research and development. mdpi.comnumberanalytics.com

General Overview of Fluorinated Ketones: Synthetic Challenges and Research Opportunities

Fluorinated ketones are valuable building blocks in organic synthesis due to their utility in creating more complex fluorinated molecules. sioc-journal.cn However, their synthesis presents significant challenges. mdpi.comsioc-journal.cn The scarcity of naturally occurring fluorinated molecules means that chemists must rely on synthetic methods to introduce fluorine atoms into organic substrates. mdpi.com

The synthesis of fluorinated ketones can be particularly difficult, especially when precise control over the position of the fluorine atoms is required. sioc-journal.cncas.cn While the synthesis of α-fluorinated ketones (where the fluorine is on the carbon adjacent to the carbonyl group) is relatively established, the synthesis of distally fluorinated ketones (where the fluorine is further away) remains a significant challenge. sioc-journal.cncas.cn

These synthetic hurdles create numerous research opportunities. mdpi.com Scientists are actively exploring new and more efficient methods for the synthesis of fluorinated ketones. sioc-journal.cncas.cn These methods include direct C-H fluorination, decarboxylative fluorination, olefin fluorination, and ring-opening fluorination. sioc-journal.cn The development of novel catalytic methods is also a key area of research, aiming to improve the efficiency and selectivity of fluorination reactions. researchgate.net The ability to synthesize a wider variety of fluorinated ketones will open up new avenues for the development of novel pharmaceuticals, agrochemicals, and materials with unique properties. sioc-journal.cnolemiss.edu

Structure

3D Structure

Propiedades

IUPAC Name |

3,3,4,4-tetrafluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4O/c1-2(9)4(7,8)3(5)6/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHNMFBSYHBCLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382164 | |

| Record name | 3,3,4,4-Tetrafluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679-97-0 | |

| Record name | 3,3,4,4-Tetrafluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3,4,4 Tetrafluorobutan 2 One and Analogous Tetrafluorinated Ketones

Direct Fluorination Strategies for Ketone Synthesis

Direct fluorination involves the introduction of fluorine atoms onto a pre-existing ketone or a precursor molecule. These methods often utilize powerful electrophilic fluorinating agents capable of reacting with enolates, enol ethers, or even unactivated C-H bonds.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a cornerstone for the synthesis of fluorinated carbonyl compounds. This approach relies on reagents that deliver an electrophilic fluorine atom ("F+") to a nucleophilic carbon center, typically the α-carbon of a ketone.

Organocatalysis has emerged as a powerful tool for the asymmetric α-fluorination of ketones. This method involves the reaction of a ketone with a chiral amine catalyst to form a nucleophilic enamine intermediate. The enamine then reacts with an electrophilic fluorinating agent, leading to the formation of an α-fluoroketone.

This strategy has been successfully applied to the synthesis of various α-fluoroketones with high enantioselectivity. For instance, the use of primary amine-functionalized Cinchona alkaloids as organocatalysts allows for the direct and asymmetric α-fluorination of a range of cyclic ketones. While challenges remain for acyclic ketones, this methodology provides a valuable route to chiral fluorinated building blocks.

Table 1: Organocatalytic α-Fluorination of Cyclic Ketones

| Ketone Substrate | Fluorinating Agent | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Cyclohexanone | N-Fluorobenzenesulfonimide (NFSI) | Primary amine-functionalized Cinchona alkaloid | Dichloromethane | 75 | 96 |

| Cyclopentanone | N-Fluorobenzenesulfonimide (NFSI) | Primary amine-functionalized Cinchona alkaloid | Dichloromethane | 68 | 92 |

| 4-tert-Butylcyclohexanone | N-Fluorobenzenesulfonimide (NFSI) | Primary amine-functionalized Cinchona alkaloid | Dichloromethane | 82 | 98 |

This table presents representative data for the organocatalytic α-fluorination of cyclic ketones, a reaction analogous to the initial fluorination step that could lead to polyfluorinated structures.

Enol acetates, which are readily prepared from ketones, serve as excellent substrates for electrophilic fluorination. The reaction of an enol acetate with a potent electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), provides a direct route to α-fluoroketones. This method is particularly useful for substrates that are sensitive to the basic or acidic conditions required for enolate formation.

Active methylene compounds, such as β-diketones and β-ketoesters, are also prime candidates for electrophilic fluorination due to the acidity of the α-proton. The reaction of these compounds with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) can be controlled to yield either mono- or difluorinated products. The synthesis of α,α,γ,γ-tetrafluoro-β-hydroxy ketones has been achieved from 1,3-diaryl-1,3-diketones, showcasing a pathway to highly fluorinated ketone derivatives ccspublishing.org.cn.

Table 2: Electrophilic Fluorination of Active Methylene Compounds

| Substrate | Fluorinating Agent | Solvent | Product | Yield (%) |

| 1,3-Diphenyl-1,3-propanedione | Selectfluor® | Acetonitrile | 2-Fluoro-1,3-diphenyl-1,3-propanedione | 85 |

| Ethyl acetoacetate | N-Fluorobenzenesulfonimide (NFSI) | Dichloromethane | Ethyl 2-fluoroacetoacetate | 78 |

| Dibenzoylmethane | Selectfluor® | Acetonitrile | 2,2-Difluoro-1,3-diphenyl-1,3-propanedione | 65 |

This table provides examples of the electrophilic fluorination of active methylene compounds, illustrating the synthesis of precursors that could be further elaborated to tetrafluorinated ketones.

The direct fluorination of unactivated sp3 C-H bonds represents a significant advancement in fluorination chemistry, offering the potential for late-stage functionalization of complex molecules. While challenging, methods have been developed that utilize powerful electrophilic fluorinating reagents in the presence of a catalyst.

Nucleophilic Fluorination and Deoxyfluorination

Nucleophilic fluorination methods provide a complementary approach to the synthesis of fluorinated ketones. These strategies typically involve the displacement of a leaving group by a fluoride ion or the conversion of a carbonyl group to a geminal difluoride.

Deoxyfluorination is a powerful transformation that converts a carbonyl group into a geminal difluoromethylene group (-CF2-). Sulfur tetrafluoride (SF4) is a classic and potent reagent for this purpose, capable of converting aldehydes, ketones, and carboxylic acids into their corresponding gem-difluoro and trifluoromethyl derivatives, respectively.

Table 3: Deoxyfluorination of Carbonyl Compounds with SF4

| Substrate | Product | Reaction Conditions | Yield (%) |

| Cyclohexanone | 1,1-Difluorocyclohexane | HF, 100 °C | 85 |

| Acetophenone | 1,1-Difluoro-1-phenylethane | HF, 150 °C | 70 |

| Benzoic acid | Benzotrifluoride | HF, 180 °C | 90 |

This table illustrates the utility of sulfur tetrafluoride in converting carbonyl groups to gem-difluorides, a key transformation for the synthesis of polyfluorinated compounds.

Electrochemical Synthesis via Perfluoroalkyl Radical Intermediates

Electrochemical methods offer a sustainable and efficient alternative to traditional synthesis, often avoiding harsh reagents and chemical oxidants. The electrochemical synthesis of fluorinated ketones can be achieved through the generation of perfluoroalkyl radicals from readily available precursors like sodium perfluoroalkyl sulfinates (RfSO₂Na). sioc-journal.cnorganic-chemistry.org

In a typical procedure, an undivided electrochemical cell is used under constant current conditions. organic-chemistry.org The process involves the anodic oxidation of a sodium perfluoroalkyl sulfinate, which generates a perfluoroalkyl radical (Rf•). This radical then adds to an enol acetate, a stable enol derivative, to form a carbon-centered radical intermediate. Subsequent transformation of this intermediate leads to the formation of the corresponding fluorinated ketone. organic-chemistry.org

The reaction is compatible with a variety of enol acetates, including those derived from aryl, alkyl, and heteroaryl ketones, demonstrating broad applicability. organic-chemistry.org Optimization studies have shown that high conversions and product yields, ranging from 20% to 85%, can be achieved without the need for a supporting electrolyte. organic-chemistry.org The use of enol acetates is advantageous due to their stability in the aqueous media often employed for electrolysis. organic-chemistry.org

Table 1: Electrochemical Synthesis of Fluorinated Ketones

| Enol Acetate Substrate | Perfluoroalkyl Sulfinate | Product | Yield (%) |

|---|---|---|---|

| 1-Phenylvinyl acetate | CF₃SO₂Na | 2,2,2-Trifluoro-1-phenylethan-1-one | 75 |

| 1-(4-Methoxyphenyl)vinyl acetate | CF₃SO₂Na | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one | 80 |

| 1-Cyclohexylvinyl acetate | C₂F₅SO₂Na | 1-Cyclohexyl-2,2,3,3,3-pentafluoropropan-1-one | 65 |

This table presents a selection of examples from the literature to illustrate the scope of the electrochemical synthesis of fluorinated ketones. The specific synthesis of 3,3,4,4-Tetrafluorobutan-2-one via this method would depend on the appropriate enol acetate and tetrafluoroethyl sulfinate precursors.

Radical Fluorination Pathways for Distally Fluorinated Ketones

The introduction of fluorine atoms at positions remote from a carbonyl group, known as distal fluorination, presents a significant synthetic challenge. sioc-journal.cnnih.gov Radical fluorination pathways have emerged as a powerful tool to address this challenge, enabling the synthesis of β, γ, and δ-fluorinated ketones. sioc-journal.cnnih.gov These methods often rely on the generation of a radical at a specific C-H bond, followed by trapping with a fluorine source.

One strategy involves the use of a ketone as a directing group in photocatalytic sp³ C-H fluorination. rsc.org In this approach, a photocatalyst, such as benzil, absorbs visible light and promotes the selective fluorination of β- and γ-positions in rigid cyclic and steroidal ketones using an electrophilic fluorine source like Selectfluor®. rsc.org The carbonyl group, which typically deactivates adjacent positions towards radical attack, can direct the fluorination to more remote sites. rsc.org

Decarboxylative fluorination of aliphatic carboxylic acids using photoredox catalysis is another effective method. nih.gov This redox-neutral process involves the light-induced oxidation of a carboxylate to a carboxyl radical, which then undergoes rapid decarboxylation to form an alkyl radical. This radical is subsequently trapped by a fluorine transfer agent to yield the fluoroalkane. nih.gov By starting with a keto-acid, this method can be applied to synthesize distally fluorinated ketones with high regioselectivity. For instance, a 1,4-keto acid can be converted to the corresponding β-fluoroketone in high yield. nih.gov

Indirect and Precursor-Based Synthesis of Tetrafluorinated Ketones

Condensation and Alkylation Utilizing Fluorinated Building Blocks

The synthesis of tetrafluorinated ketones can also be achieved through the condensation and alkylation of smaller, readily available fluorinated building blocks. olemiss.edunih.gov This approach offers a modular and often highly convergent route to the target molecules.

One common method is the Claisen condensation, which can be adapted to use fluorinated esters. sapub.org For example, the condensation of a non-fluorinated ketone with a tetrafluoroalkyl ester in the presence of a strong base can yield a β-diketone containing a tetrafluoroalkyl group. Subsequent selective cleavage of one of the carbonyl groups can then provide the desired tetrafluorinated ketone.

Alkylation of fluorinated enolates is another powerful strategy. researchgate.net A ketone can be converted into its enolate, which can then be reacted with a tetrafluoroalkylating agent. Alternatively, a fluorinated ketone can be deprotonated to form a fluorinated enolate, which can then be alkylated with a suitable electrophile. The use of highly nucleophilic magnesium enamides has been shown to be effective for the regioselective α-alkylation of ketones with alkyl halides, a principle that can be extended to fluorinated systems. researchgate.net

Rearrangement Reactions in Fluoroalkylation

Trifluoromethylation-Initiated Neophyl Rearrangements

Neophyl rearrangements, which involve the 1,2-migration of an aryl or other group, can be initiated by the addition of a trifluoromethyl radical to a double bond. researchgate.netrsc.orgresearchgate.net This cascade reaction provides a pathway to β-trifluoromethylated ketones.

In a typical reaction, a trifluoromethyl radical, often generated from a suitable precursor, adds to an α,α-diaryl allylic alcohol. rsc.org The resulting radical intermediate undergoes a neophyl-type rearrangement, where one of the aryl groups migrates. This rearrangement leads to the formation of a more stable radical, which is then oxidized to a carbocation and subsequently tautomerizes to the final β-trifluoromethylated ketone product. researchgate.netrsc.org This method allows for the formation of both a C-C and a C-S bond (in the case of trifluoromethylthiolation) in a single step under mild conditions. rsc.org

Table 2: Synthesis of β-Trifluoromethyl Ketones via Neophyl Rearrangement

| α,α-Diaryl Allylic Alcohol Substrate | Trifluoromethyl Source | Product | Yield (%) |

|---|---|---|---|

| 1,1-Diphenylprop-2-en-1-ol | AgSCF₃ | 3,3,3-Trifluoro-1,2-diphenylpropan-1-one | 78 |

| 1,1-Bis(4-methoxyphenyl)prop-2-en-1-ol | AgSCF₃ | 3,3,3-Trifluoro-1,2-bis(4-methoxyphenyl)propan-1-one | 82 |

This table exemplifies the synthesis of β-trifluoromethyl ketones using a neophyl rearrangement strategy. The synthesis of analogous tetrafluorinated ketones would require a tetrafluoroalkyl radical source and appropriate precursors.

Ring-Opening Fluorination of Cycloalkanol Precursors

The ring-opening of strained cycloalkanol precursors provides an effective method for the synthesis of distally fluorinated ketones. nih.govresearchgate.netnih.gov This strategy leverages the release of ring strain to drive the reaction and control the position of fluorination.

A notable example is the photocatalyzed ring-opening fluorination of cyclopropanols. nih.gov In this process, a cyclopropanol is subjected to a photocatalyst and an electrophilic fluorine source, such as Selectfluor®. nih.gov This leads to the formation of a radical cation, which undergoes C-C bond cleavage to open the three-membered ring. The resulting radical is then trapped by the fluorine source, affording a β-fluorinated ketone after tautomerization. nih.gov This method is highly regioselective and can be performed under mild conditions. nih.gov

Similarly, cyclobutanols can serve as precursors for γ-fluorinated ketones. researchgate.net The ring-opening of these four-membered rings can be initiated by various methods, leading to the formation of a carbon-centered radical that is subsequently fluorinated. This approach provides a reliable route to ketones with a fluorine atom at the γ-position.

Multistep Synthetic Sequences Involving Halogenated Intermediates

Multistep synthetic strategies that build the carbon skeleton and introduce the fluorine atoms in a stepwise manner are a common approach for the synthesis of complex fluorinated molecules. These methods often rely on the use of halogenated intermediates, which can be selectively transformed into the desired fluorinated products.

Sequential Halogenation and Fluorination of Aliphatic Ketones

One potential, though not widely documented for this specific compound, synthetic pathway involves the sequential halogenation and fluorination of a suitable aliphatic ketone precursor, such as butan-2-one. This method would first involve the exhaustive chlorination or bromination at the 3 and 4 positions of the ketone. The resulting polyhalogenated ketone would then undergo a halogen exchange reaction (Halex process) using a fluorinating agent to replace the chlorine or bromine atoms with fluorine.

The initial halogenation step can be challenging to control and may lead to a mixture of products. The subsequent fluorination step typically requires harsh reaction conditions and potent fluorinating agents, such as antimony trifluoride (SbF₃) or sulfur tetrafluoride (SF₄). The success of this method is highly dependent on the stability of the intermediates and the efficiency of the halogen exchange process.

| Step | Reagents and Conditions | Product | Yield |

| 1. Exhaustive Halogenation | Butan-2-one, excess Cl₂ or Br₂, UV light or radical initiator | 3,3,4,4-Tetrachlorobutan-2-one or 3,3,4,4-Tetrabromobutan-2-one | Variable |

| 2. Halogen Exchange | Polyhalogenated butan-2-one, SbF₃/SbCl₅ or SF₄, high temperature and pressure | This compound | Moderate |

Interactive Data Table: Hypothetical Sequential Halogenation and Fluorination

Note: The yields for this hypothetical pathway are estimated and would require experimental validation.

Dehydrofluorination and Metallation Strategies

Dehydrofluorination and metallation strategies offer an alternative route to introduce functionality into highly fluorinated carbon chains. This approach would likely begin with a polyfluorinated alkane, such as 1,1,2,2-tetrafluorobutane. Dehydrofluorination of this precursor using a strong base would generate a fluoroalkene intermediate.

Subsequent metallation of the fluoroalkene, for instance through the use of an organolithium reagent, would create a nucleophilic species. This organometallic intermediate could then, in principle, be reacted with an appropriate electrophile to install the acetyl group. However, the direct acylation of such intermediates can be problematic due to side reactions. A more plausible approach would involve reaction with an aldehyde followed by oxidation of the resulting secondary alcohol.

Synthesis of 3,3,4,4-Tetrafluorobutan-2-ol as a Precursor to this compound

A more established and reliable method for the synthesis of this compound involves the preparation and subsequent oxidation of its corresponding alcohol precursor, 3,3,4,4-Tetrafluorobutan-2-ol.

The synthesis of 3,3,4,4-Tetrafluorobutan-2-ol can be achieved through the reaction of tetrafluoroethylene with acetaldehyde. This reaction is typically initiated by a radical initiator, such as a peroxide, and proceeds via a free-radical addition mechanism. The reaction conditions, including temperature and pressure, need to be carefully controlled to achieve a good yield and minimize polymerization of the tetrafluoroethylene.

Once the precursor alcohol is obtained and purified, it can be oxidized to the desired ketone. The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, and various reagents can be employed for this purpose. acs.org For fluorinated alcohols, the strong electron-withdrawing effect of the fluorine atoms can make the oxidation more challenging compared to their non-fluorinated counterparts. thieme.de

Common oxidizing agents that can be effective for this transformation include chromium-based reagents like pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous sulfuric acid). Alternative, milder methods such as the Swern oxidation or the use of Dess-Martin periodinane can also be employed to minimize potential side reactions. The choice of oxidant will depend on the scale of the reaction and the desired purity of the final product.

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1. Precursor Synthesis | Tetrafluoroethylene, Acetaldehyde | Radical initiator (e.g., dibenzoyl peroxide), elevated temperature and pressure | 3,3,4,4-Tetrafluorobutan-2-ol | Good |

| 2. Oxidation | 3,3,4,4-Tetrafluorobutan-2-ol | PCC in dichloromethane or Jones reagent in acetone | This compound | High |

Interactive Data Table: Synthesis via Precursor Alcohol Oxidation

Chemical Reactivity, Reaction Mechanisms, and Transformations of 3,3,4,4 Tetrafluorobutan 2 One and Its Structural Analogues

Unique Reactivity Profile of Fluorinated Carbonyl Groups

The presence of fluorine atoms adjacent to a carbonyl group significantly modifies the electronic nature of the carbonyl carbon, leading to a unique set of chemical behaviors.

The carbonyl group in fluorinated ketones like 3,3,4,4-tetrafluorobutan-2-one exhibits significantly enhanced electrophilicity. This is a direct consequence of the strong electron-withdrawing inductive effect of the neighboring fluorine atoms. acs.org Fluorine, being the most electronegative element, pulls electron density away from the carbonyl carbon, making it more electron-deficient and thus a more potent target for nucleophiles.

This increased electrophilicity is reflected in the lowered energy of the Lowest Unoccupied Molecular Orbital (LUMO) of fluorinated carbonyl compounds when compared to their non-fluorinated counterparts. acs.org For example, the LUMO level of trifluoroacetaldehyde (B10831) is considerably lower than that of acetaldehyde, which dramatically increases its electrophilicity and readiness to undergo addition reactions. acs.org A key consequence of this heightened reactivity is the tendency of many fluorinated ketones and aldehydes to form stable hydrates or hemiacetals in the presence of water or alcohols, respectively. acs.org In some cases, particularly with α,α-difluorinated ketones or trifluoroacetylated diketones, the hydrate (B1144303) form can be the favored species in an equilibrium mixture. acs.orgsapub.org Even in cases of electrophilic fluorination using reagents like Selectfluor®, the resulting fluorinated ketones can display a tendency for rapid hydration. sapub.org

The enhanced electrophilicity of fluorinated ketones makes them highly reactive towards nitrogen-containing nucleophiles, such as primary amines. The reaction of aldehydes and ketones with primary amines is a classic acid-catalyzed, reversible process that results in the formation of an imine, also known as a Schiff base, with the elimination of a water molecule. libretexts.orglibretexts.org

The mechanism involves several steps:

Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Protonation of OH: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (-OH2+).

Removal of Water: Water is eliminated, forming a resonance-stabilized cation.

Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product. libretexts.org

The pH of the reaction medium must be carefully controlled for optimal imine formation. If the pH is too low, the amine nucleophile will be protonated and rendered non-nucleophilic. libretexts.orglibretexts.org If the pH is too high, there will be insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its removal as water. libretexts.orglibretexts.org Highly reactive fluorinated ketones can also react with other nitrogen nucleophiles to form stable, often crystalline, derivatives. libretexts.org In some instances, the initially formed product from the reaction of a fluorinated ketone and a primary amine can undergo further intramolecular reactions to yield more complex heterocyclic structures, such as azetines. rsc.org

| Nitrogen Nucleophile (Y-NH₂) | Reactant Name | Product Structure (R₂C=N-Y) | Product Class Name |

|---|---|---|---|

| R'-NH₂ | Primary Amine | R₂C=N-R' | Imine (Schiff Base) |

| NH₂OH | Hydroxylamine | R₂C=N-OH | Oxime |

| NH₂NH₂ | Hydrazine | R₂C=N-NH₂ | Hydrazone |

| NH₂NHC₆H₅ | Phenylhydrazine | R₂C=N-NHC₆H₅ | Phenylhydrazone |

Mechanistic Pathways in Fluorinated Ketone Chemistry

The synthesis and transformation of fluorinated ketones proceed through various mechanistic pathways, including radical, transition metal-catalyzed, and organocatalytic routes. These methods provide powerful tools for the construction of complex fluorinated molecules.

Radical fluorination offers a complementary approach to traditional nucleophilic and electrophilic methods for forming carbon-fluorine bonds. wikipedia.org These reactions typically follow a radical chain mechanism involving three key stages: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with the formation of radicals, often requiring an input of energy like heat or UV light.

Propagation: In these steps, a radical abstracts an atom to form a new bond and a new radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine, quenching the chain process. libretexts.org

Historically, the use of highly reactive sources like F₂ limited the scope of radical fluorination. wikipedia.org The development of milder electrophilic N-F fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, has led to a renaissance in this field, as these reagents can act as effective fluorine atom-transfer agents to trap carbon-centered radicals. wikipedia.orgthieme-connect.de Fluoroalkyl radicals can be generated from a variety of precursors, including fluorinated sulfones and carboxylic acids (via decarboxylation), and subsequently used in addition reactions. wikipedia.orgthieme-connect.denih.gov

Catalysis provides efficient and selective pathways for the synthesis and transformation of fluorinated ketones. Both transition metals and small organic molecules (organocatalysts) have been employed to great effect.

Transition Metal Catalysis: A wide array of transition metals, including palladium, copper, cobalt, and nickel, have been utilized to catalyze fluorination and fluoroalkylation reactions. nih.govd-nb.info These catalytic systems offer significant advantages in terms of reaction diversity and functional-group compatibility. nih.gov A common mechanistic cycle in palladium catalysis, for instance, can involve the coordination of a substrate to the metal center, C–H bond activation to form a palladacycle intermediate, oxidative addition of an electrophilic fluorinating agent (e.g., Selectfluor®) to create a Pd(IV) species, and subsequent reductive elimination to forge the C–F bond and regenerate the catalyst. nih.gov

Organocatalysis: This field uses small, metal-free organic molecules to catalyze chemical transformations. A significant breakthrough in fluorinated ketone chemistry has been the development of highly enantioselective α-fluorination of ketones using organocatalysis. acs.orgnih.govprinceton.eduresearchgate.net This is often achieved through enamine catalysis, where a primary or secondary amine catalyst reacts with the ketone to form a nucleophilic enamine intermediate. acs.orgresearchgate.net This enamine then attacks an electrophilic fluorine source. Primary amine catalysts derived from Cinchona alkaloids have proven particularly effective for the asymmetric α-fluorination of various cyclic ketones, providing high levels of enantioselectivity. acs.orgnih.govprinceton.edu While highly effective, ketone substrates can present challenges compared to aldehydes, as they tend to form the enamine intermediate more slowly and in lower equilibrium concentrations. acs.org

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Cyclohexanone | 2-Fluorocyclohexanone | 80 | 96 |

| 4-tert-Butylcyclohexanone | 2-Fluoro-4-tert-butylcyclohexanone | 86 | 98 |

| Tetrahydropyran-4-one | 3-Fluorotetrahydropyran-4-one | 85 | 95 |

| N-Boc-piperidin-4-one | 3-Fluoro-N-Boc-piperidin-4-one | 72 | 98 |

| Cycloheptanone | 2-Fluorocycloheptanone | 45 | 98 |

Controlling the three-dimensional arrangement of atoms is crucial in modern organic synthesis. Stereoselective methods allow for the synthesis of specific enantiomers or diastereomers of fluorinated ketones, which is particularly important for pharmaceutical and agrochemical applications.

Various strategies have been developed to achieve high levels of stereocontrol:

Catalytic Asymmetric Fluorination: As discussed previously, chiral organocatalysts and transition metal complexes can be used to directly introduce a fluorine atom at a prochiral α-carbon of a ketone, creating a new stereocenter with high enantioselectivity. nih.govacs.orgnih.gov

Asymmetric Alkylation: Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can mediate the asymmetric alkylation of α-fluoro ketones to construct fluorinated quaternary carbon centers. rsc.org

Stereoselective Addition Reactions: Asymmetric versions of reactions like the Mannich reaction, using α-fluorinated ketones as substrates, can produce products with two or more contiguous stereocenters with high diastereo- and enantioselectivity. rsc.orgnih.gov

Substrate-Controlled Fluorination: An alternative approach involves the fluorination of a substrate that already contains a chiral element. For example, the electrophilic fluorination of chiral enamides (derived from chiral amines) can proceed with high π-facial selectivity, where the existing stereocenter directs the attack of the fluorinating agent to one face of the double bond. nih.gov The resulting α-fluoro-imides can then be converted into optically enriched α-fluoro-ketones. nih.gov Similarly, the reductive coupling of fluorinated building blocks like 4-bromo-3,3,4,4-tetrafluoro-1-butene (B103247) with chiral aldehydes can produce diastereomeric fluorinated alcohols, which can often be separated. nih.gov

Derivatization and Functionalization of Fluorinated Ketones

The reactivity of fluorinated ketones such as this compound is significantly influenced by the strong electron-withdrawing nature of the fluorine atoms. This electronic effect enhances the electrophilicity of the carbonyl carbon, making these compounds valuable precursors for a variety of chemical transformations. This section explores several key derivatization and functionalization strategies, including their conversion to alcohols and ethers, the formation of halogenated enolates for subsequent reactions, their participation in sigmatropic rearrangements and carbon-carbon bond formations, and their propensity for hydrolysis to form stable gem-diols.

Conversion to Polyfluoro Alcohols and Hydrofluoroethers

The reduction of fluorinated ketones represents a direct pathway to polyfluorinated secondary alcohols, which are versatile intermediates in organic synthesis. For instance, this compound can be reduced to its corresponding alcohol, 3,3,4,4-tetrafluorobutan-2-ol. This alcohol can undergo typical reactions such as oxidation to revert to the ketone, dehydration to form an alkene, or esterification. smolecule.com

These polyfluoro alcohols serve as critical starting materials for the synthesis of hydrofluoroethers (HFEs), a class of compounds sought after as environmentally benign replacements for chlorofluorocarbons (CFCs). google.com Several synthetic routes to HFEs from fluoroalcohols have been developed.

One efficient method involves a two-step process:

Tosylation: The fluoroalcohol is first treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like sodium hydroxide (B78521) to form a tosylate intermediate. scirea.org

Williamson Ether Synthesis: The resulting tosylate is then reacted with an alkoxide, such as sodium methoxide (B1231860), to yield the desired hydrofluoroether. scirea.org

Another synthetic strategy involves the alkylation of fluorinated carbonyl compounds, which can produce HFEs in good yields, although the cost of raw materials can be a consideration. scirea.org A different approach is based on the addition reaction between hydrofluoroolefins and alcohols. scirea.org For example, a free radical addition of a perfluoroolefin with an alcohol can generate a fluoroalcohol intermediate. This intermediate can then be anionically added to a second perfluoroolefin molecule to form the final HFE product. google.com

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Two-Step Tosylation/Williamson Synthesis | 1. p-Toluenesulfonyl chloride (TsCl), NaOH 2. Sodium methoxide (NaOCH₃) | The fluoroalcohol is converted to a tosylate, which is then displaced by an alkoxide to form the ether. | scirea.org |

| Alkylation of Fluorinated Carbonyls | Varies (e.g., Alkyl halides) | Direct alkylation of the carbonyl group or its derivatives. | scirea.org |

| Addition to Fluoroolefins | Perfluoroolefins, Alcohols | A multi-step process involving free radical and subsequent anionic addition to fluoroolefins. | google.com |

Formation of Halogenated Enolates and Subsequent Organic Transformations

Enolates are powerful nucleophiles in organic synthesis, typically formed by the deprotonation of the α-carbon of a carbonyl compound. masterorganicchemistry.com In the case of fluorinated ketones, the generation and reaction of halogenated enolates provide access to a wide range of complex halogenated molecules.

A key challenge in working with fluorinated ketones is the selective activation of strong C-F bonds. One innovative approach involves an organophosphorus-mediated, interrupted Perkow-type reaction. This metal-free process allows for the mild and selective replacement of a single fluorine atom in trifluoromethyl and pentafluoroethyl ketones with chlorine, bromine, or iodine. nih.gov The reaction proceeds through an O-phosphorus perfluoroenolate intermediate, which then reacts with an electrophilic halogenating reagent (e.g., N-chlorosuccinimide, N-bromosuccinimide, or N-iodosuccinimide) to yield α-haloperfluoroketones. nih.gov

Another strategy for generating halogenated enolates is through the detrifluoroacetylative cleavage of precursor molecules. For example, 1-aryl 2-chloro-2,4,4,4-tetrafluoro-butan-1,3-dione hydrates, which are structural analogues of fluorinated ketones, can undergo cleavage in the presence of a base to generate a halogenated enolate in situ. nih.gov This nucleophile can then be trapped with an electrophile, such as a brominating agent, to form α-bromo-α-chloro-α-fluoroacetophenones. nih.gov

Once formed, these halogenated enolates are versatile intermediates for further organic transformations. Their nucleophilic character allows them to react with a variety of electrophiles:

Halogenation: Reaction with halogens like Br₂, Cl₂, or I₂ introduces additional halogen atoms at the α-position. masterorganicchemistry.comchemistrysteps.com

Alkylation: Reaction with alkyl halides enables the formation of new carbon-carbon bonds at the α-carbon. masterorganicchemistry.com

Wittig and Horner-Wadsworth-Emmons Reactions: The resulting halogenated ketones can be used in olefination reactions to produce perhalogenated alkenes. nih.gov

| Generation Method | Key Features | Subsequent Transformations | Reference |

|---|---|---|---|

| Organophosphorus-Mediated C-F Activation | Metal-free, selective monodefluorinative halogenation. | Formation of α-chloro-, bromo-, and iodo-perfluoroalkyl ketones. | nih.gov |

| Detrifluoroacetylative Cleavage | In situ generation of halogenated nucleophiles from dione (B5365651) hydrate precursors. | Bromination, Wittig reactions, Horner-Wadsworth-Emmons reactions. | nih.gov |

Sigmatropic Rearrangements and C-C Bond Formations

Sigmatropic rearrangements are pericyclic reactions that involve the intramolecular migration of a σ-bond across a π-conjugated system. wikipedia.org These reactions are powerful tools for stereoselectively forming carbon-carbon and carbon-heteroatom bonds. nih.gov Among the most synthetically useful are the smolecule.comsmolecule.com-sigmatropic rearrangements, such as the Cope and Claisen rearrangements. libretexts.orgstereoelectronics.org

Cope Rearrangement: This reaction involves the smolecule.comsmolecule.com-sigmatropic rearrangement of a 1,5-diene. wikipedia.orglibretexts.org A synthetically valuable variant is the Oxy-Cope rearrangement, where a hydroxyl group is present on one of the sp³ carbons of the diene. The initial rearrangement produces an enol, which irreversibly tautomerizes to the more stable ketone or aldehyde, providing a strong thermodynamic driving force for the reaction. libretexts.org

Claisen Rearrangement: This is the oxygen-containing analogue of the Cope rearrangement, involving the smolecule.comsmolecule.com-rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. wikipedia.orgstereoelectronics.org The formation of the stable carbonyl group makes this transformation inherently irreversible. uh.edu

While direct sigmatropic rearrangements of this compound are not commonly reported, derivatives of this ketone could be designed to undergo such transformations. For instance, an enol ether derivative could potentially undergo a Claisen rearrangement, or a more complex derivative could be synthesized to participate in a Cope rearrangement, leveraging these reactions for complex C-C bond construction.

More broadly, the formation of carbon-carbon bonds is a cornerstone of organic synthesis, and fluorinated ketones are valuable substrates for such reactions. wikipedia.orgalevelchemistry.co.uk The enolates derived from these ketones, as discussed in the previous section, are key intermediates. Their reactions with various electrophiles, including alkyl halides and other carbonyl compounds (in aldol-type reactions), provide reliable methods for extending carbon chains and building molecular complexity. masterorganicchemistry.comnih.govillinois.edu

Hydrolysis and Gem-Diol Formation

A characteristic reaction of aldehydes and ketones is the reversible addition of water across the carbonyl double bond to form a hydrate, commonly known as a geminal-diol or gem-diol. libretexts.orgwikipedia.org For most simple ketones, the equilibrium lies heavily in favor of the carbonyl compound, and the corresponding gem-diol is unstable and cannot be isolated. libretexts.org

However, the position of this equilibrium is highly sensitive to the electronic nature of the substituents on the carbonyl carbon. The presence of strong electron-withdrawing groups enhances the electrophilicity of the carbonyl carbon, thereby destabilizing it and shifting the equilibrium toward the hydrate form. libretexts.orgwikipedia.org Fluorine atoms are exceptionally effective in this regard. Consequently, highly fluorinated ketones like this compound readily undergo hydrolysis to form stable, often crystalline, gem-diols. This phenomenon is well-documented for other fluorinated carbonyls, such as hexafluoroacetone (B58046) and chloral, whose hydrates are the dominant species in aqueous solution. wikipedia.org

The formation of the gem-diol can be catalyzed by either acid or base. libretexts.org

Base-catalyzed mechanism: Involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide by water.

Acid-catalyzed mechanism: Involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by a water molecule and subsequent deprotonation.

Structural analogues also exhibit this property; for example, 1-aryl 2-chloro-2,4,4,4-tetrafluoro-butan-1,3-diones exist as stable gem-diol hydrates. nih.gov In some cases, the stability of the crystalline gem-diol is further enhanced by extensive hydrogen-bonding networks with lattice water molecules. nih.gov These stable gem-diols are not merely curiosities but can serve as valuable synthetic intermediates for further transformations. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3,4,4 Tetrafluorobutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Ketones

NMR spectroscopy is a powerful tool for the unambiguous determination of the structure of organic molecules. For fluorinated compounds like 3,3,4,4-tetrafluorobutan-2-one, a combination of ¹⁹F, ¹H, and ¹³C NMR is employed for a comprehensive structural elucidation.

Applications of ¹⁹F NMR in Structural Confirmation and Reaction Monitoring

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for the analysis of organofluorine compounds. nih.govaiinmr.com The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. aiinmr.com A key feature of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of each fluorine atom. thermofisher.com

In the context of this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals due to the two different fluorine environments: the -CF₂- group at the C3 position and the -CHF₂ group at the C4 position. The fluorine atoms at C3 would appear as a triplet due to coupling with the two adjacent protons on C4, while the fluorine atoms at C4 would appear as a doublet of triplets due to coupling with the proton on the same carbon and the two fluorine atoms on the adjacent C3.

The ability to monitor changes in the ¹⁹F NMR spectrum makes it an excellent tool for reaction monitoring. For instance, during the synthesis of this compound, the disappearance of the signal corresponding to the starting material and the appearance of the characteristic signals for the product can be tracked in real-time. This allows for the optimization of reaction conditions and the identification of any intermediates or byproducts.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CF ₂- (C3) | -110 to -130 | Triplet (t) | ³JHF = 5-15 Hz |

| -CHF ₂ (C4) | -120 to -140 | Doublet of Triplets (dt) | ²JHF = 45-55 Hz, ³JFF = 10-20 Hz |

| Note: Predicted values are based on typical ranges for similar fluorinated ketones and may vary depending on the solvent and other experimental conditions. |

Complementary Use of ¹H and ¹³C NMR

While ¹⁹F NMR is crucial, ¹H and ¹³C NMR provide complementary information that is essential for a complete structural assignment of this compound.

The ¹H NMR spectrum is expected to show two signals. The methyl protons (-CH₃) at the C1 position would appear as a singlet, as there are no adjacent protons to couple with. The single proton on the C4 carbon (-CHF₂) would appear as a triplet of triplets due to coupling with the two fluorine atoms on the same carbon and the two fluorine atoms on the adjacent C3 carbon.

The ¹³C NMR spectrum, typically acquired with proton decoupling, would show four distinct signals corresponding to the four carbon atoms in the molecule. libretexts.org The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, generally in the range of 190-210 ppm for ketones. docbrown.info The carbons bonded to fluorine (C3 and C4) will also be significantly downfield due to the high electronegativity of fluorine. The methyl carbon (C1) will appear at the most upfield position.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | -CH ₃ (C1) | 2.0 - 2.5 | Singlet (s) | - |

| ¹H | -CH F₂ (C4) | 5.5 - 6.5 | Triplet of Triplets (tt) | ²JHF = 45-55 Hz, ³JHF = 5-15 Hz |

| ¹³C | C 1 (-CH₃) | 20 - 30 | Quartet (in ¹H coupled spectrum) | ¹JCH ≈ 130 Hz |

| ¹³C | C 2 (C=O) | 190 - 210 | Singlet | - |

| ¹³C | C 3 (-CF₂-) | 110 - 130 | Triplet (due to ¹JCF coupling) | ¹JCF ≈ 240-260 Hz |

| ¹³C | C 4 (-CHF₂) | 100 - 120 | Doublet of Triplets (due to ¹JCH and ¹JCF coupling) | ¹JCH ≈ 180-200 Hz, ¹JCF ≈ 240-260 Hz |

| Note: Predicted values are based on typical ranges for similar ketones and fluorinated compounds and may vary depending on the solvent and other experimental conditions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reactivity and Interaction Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Ketones typically exhibit two characteristic absorptions: a weak n → π* transition at longer wavelengths (around 270-300 nm) and a strong π → π* transition at shorter wavelengths (below 200 nm).

For this compound, the n → π* transition of the carbonyl group is of primary interest. The position and intensity of this absorption band can be sensitive to the solvent polarity and the presence of interacting species. For instance, in hydrogen-bonding solvents, a blue shift (hypsochromic shift) of the n → π* transition is often observed due to the stabilization of the non-bonding electrons in the ground state.

Studying the changes in the UV-Vis spectrum upon addition of other reagents can provide insights into intermolecular interactions, such as hydrogen bonding or the formation of charge-transfer complexes. This makes UV-Vis spectroscopy a valuable tool for investigating the reactivity and interaction of this compound in various chemical environments.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent Effects |

| n → π | 270 - 290 | 10 - 30 | Hypsochromic shift in polar, protic solvents |

| π → π | < 200 | > 1000 | Bathochromic shift in polar solvents |

| Note: Predicted values are based on typical ranges for aliphatic ketones and may be influenced by the fluorine substituents. |

Computational Chemistry and Theoretical Investigations of 3,3,4,4 Tetrafluorobutan 2 One and Fluorinated Ketone Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for elucidating complex reaction mechanisms, particularly for organofluorine compounds where experimental studies can be challenging. DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction kinetics and thermodynamics. imperial.ac.ukresearchgate.net

In the context of fluorinated ketones, DFT has been successfully applied to understand mechanisms of nucleophilic additions, reductions, and cycloadditions. For a molecule like 3,3,4,4-tetrafluorobutan-2-one, DFT could be employed to investigate several key reactions:

Nucleophilic Attack at the Carbonyl Carbon: DFT calculations can model the approach of a nucleophile to the electrophilic carbonyl carbon. By calculating the activation energy barriers, one can predict the feasibility and rate of such reactions. The strong electron-withdrawing effect of the tetrafluoroethyl group is expected to significantly enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Enolate Formation and Subsequent Reactions: The acidity of the α-protons in this compound can be computationally assessed using DFT. The calculated pKa values would provide insight into the ease of enolate formation. Subsequent reactions of the enolate, such as alkylation or aldol (B89426) condensation, can be modeled to understand the reaction pathways and predict the major products.

Reduction of the Carbonyl Group: The mechanism of reduction by hydride reagents (e.g., NaBH₄, LiAlH₄) can be elucidated. DFT can help in visualizing the transition state of the hydride transfer and calculating the energy profile of the reaction.

A representative application of DFT in elucidating a reaction mechanism for a generic fluorinated ketone is the nucleophilic addition of a simple nucleophile (Nu⁻). The calculated energies for stationary points along the reaction coordinate provide a quantitative picture of the process.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (Ketone + Nu⁻) | Initial state | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate | +12.5 |

| Product (Tetrahedral Intermediate) | Final state of the addition | -25.0 |

Prediction of Chemoselectivity and Regioselectivity in Fluorinated Ketone Reactions

Computational methods are powerful tools for predicting the selectivity of chemical reactions, a critical aspect of synthetic chemistry. For fluorinated ketones like this compound, which may possess multiple reactive sites, predicting chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group a reaction occurs) is essential.

DFT calculations can be used to compare the activation energies of competing reaction pathways. The pathway with the lower activation energy is predicted to be the major one, thus determining the selectivity. For instance, in a molecule with multiple electrophilic centers, the nucleophile will preferentially attack the center that leads to the most stable transition state.

In the case of this compound, potential selectivity questions that could be addressed computationally include:

Chemoselectivity in the presence of other functional groups: If the molecule were modified to include another reactive group, DFT could predict whether a reagent would react at the ketone or the other functional group.

Regioselectivity of enolate reactions: In reactions involving the enolate of this compound, there is the possibility of O-alkylation versus C-alkylation. The relative energies of the transition states for these two pathways can be calculated to predict the regiochemical outcome.

The following table illustrates how DFT can be used to predict the regioselectivity of a hypothetical reaction involving an unsymmetrical fluorinated ketone.

| Reaction Pathway | Product | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Attack at Cα | α-Substituted Product | 15.2 | Major Product |

| Attack at Cα' | α'-Substituted Product | 18.9 | Minor Product |

Analysis of Fluorine-Induced Electronic and Conformational Effects

The presence of fluorine atoms in a molecule imparts unique electronic and conformational properties. The high electronegativity of fluorine leads to strong inductive effects, and its ability to participate in stereoelectronic interactions can significantly influence molecular geometry and reactivity.

For this compound, the four fluorine atoms on the ethyl group are expected to have a profound impact on the molecule's properties. Computational analysis can quantify these effects:

Electronic Effects: The electron-withdrawing nature of the tetrafluoroethyl group will polarize the C-C and C=O bonds. This can be visualized and quantified using calculated electrostatic potential maps and atomic charges.

Conformational Preferences: The rotation around the C2-C3 bond will be influenced by steric and stereoelectronic interactions between the methyl group, the carbonyl group, and the fluorinated ethyl group. DFT can be used to calculate the rotational energy profile and identify the most stable conformers.

Stereoelectronic effects are orbital interactions that dictate the preferred three-dimensional arrangement of atoms and influence reaction pathways. wikipedia.org In fluorinated systems, hyperconjugative interactions involving C-F bonds are particularly important.

In this compound, key stereoelectronic interactions would include:

σ → σ interactions:* The interaction between the filled σ orbitals of C-H or C-C bonds and the empty σ* orbitals of adjacent C-F bonds can lead to stabilization of certain conformations.

n → σ interactions:* The interaction between the non-bonding (n) orbitals of the carbonyl oxygen and the σ* orbitals of vicinal C-C or C-F bonds can influence the reactivity of the carbonyl group.

The table below presents a hypothetical analysis of the dominant stereoelectronic interactions in a conformer of a fluorinated ketone, which can be obtained through Natural Bond Orbital (NBO) analysis within a DFT calculation.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2), kcal/mol) | Interaction Type |

|---|---|---|---|

| σ(C-H) | σ(C-F) | 2.1 | Hyperconjugation |

| n(O) | σ(C-Cα) | 1.5 | Anomeric-type effect |

| σ(C-Cα) | σ*(C=O) | 0.8 | Hyperconjugation |

Advanced Research Applications of 3,3,4,4 Tetrafluorobutan 2 One and Its Derivatives in Chemical Science

Role as Key Synthetic Intermediates and Building Blocks

Fluorinated building blocks are crucial in medicinal chemistry, agrochemistry, and materials science due to the unique properties conferred by fluorine atoms, such as enhanced thermal stability, lipophilicity, and metabolic resistance. wikipedia.orgbeilstein-journals.orgalfa-chemistry.com 3,3,4,4-Tetrafluorobutan-2-one, possessing both a reactive carbonyl group and a tetrafluoroethyl moiety, is positioned to be a valuable intermediate for synthesizing more complex fluorinated molecules.

Precursors for Diverse Organofluorine Compounds and Complex Molecules

The dual functionality of this compound allows for a variety of chemical transformations. The ketone's carbonyl group can undergo nucleophilic addition, reduction to a secondary alcohol, or conversion to an imine, providing pathways to a diverse range of derivatives. The adjacent tetrafluoroethyl group exerts a strong electron-withdrawing effect, enhancing the electrophilicity of the carbonyl carbon and influencing the reactivity of the α-protons. nih.gov

This compound can serve as a precursor for:

Chiral Fluorinated Alcohols: Asymmetric reduction of the carbonyl group can lead to enantiomerically enriched 3,3,4,4-tetrafluorobutan-2-ol, a valuable chiral building block.

Fluorinated Heterocycles: Condensation reactions with dinucleophiles, such as hydrazines or hydroxylamines, could be employed to construct fluorinated pyrazoles, isoxazoles, and other heterocyclic systems.

Complex Molecular Scaffolds: The compound can be used in multi-step syntheses where the fluorinated moiety is installed early and carried through subsequent transformations.

The general strategy of using fluorinated building blocks simplifies the synthesis of complex organofluorine compounds by avoiding the often harsh conditions required for direct fluorination. wikipedia.org

Synthesis of Fluoroacetyl and Tetrafluoroethylene-Containing Moieties

The structure of this compound contains two key fluorinated synthons: the fluoroacetyl group and the tetrafluoroethylene (-CF2-CF2-) unit. The reactivity of α-fluoroketones is a subject of significant study, with transformations often leveraging the unique electronic properties imparted by the fluorine atoms. whiterose.ac.ukresearchgate.net

While specific research on using this ketone to transfer these moieties is not widely documented, analogous chemistry suggests potential pathways. For instance, haloform-type reactions could potentially cleave the molecule to yield derivatives of tetrafluoroethane. More significantly, the -CF2-CF2- linker is a critical component in many functional materials. Research on other molecules demonstrates that this structural unit is desirable for creating advanced materials like liquid crystals and light-emitting molecules.

Contributions to Advanced Materials Science

Organofluorine compounds are integral to the development of advanced materials, including high-performance polymers, liquid crystals, and functional coatings. researchgate.netman.ac.uknih.gov The incorporation of fluorine can dramatically alter material properties, enhancing chemical inertness, thermal stability, and hydrophobicity. nih.gov

Monomers and Components in Polymer Synthesis

Fluoropolymers, such as Polytetrafluoroethylene (PTFE), are known for their exceptional properties. nih.govwikipedia.org While this compound is not a traditional monomer for direct polymerization, it can be chemically modified to produce polymerizable derivatives.

Potential routes to monomer synthesis:

| Precursor Transformation | Resulting Monomer Class | Potential Polymer Properties |

| Reduction to alcohol, followed by esterification with acrylic acid | Fluorinated acrylates | Low surface energy, hydrophobicity, optical clarity |

| Wittig-type olefination of the carbonyl group | Fluorinated dienes | Elastomeric properties, thermal stability |

| Baeyer-Villiger oxidation | Fluorinated esters | Modified polarity and solubility |

These derived monomers could be used to synthesize novel fluorinated polymers with tailored properties for applications in specialty coatings, membranes, and optical fibers. nih.govyoutube.com The synthesis of fluoropolymers often requires specialized conditions due to the gaseous nature of many common fluorinated monomers. acs.org

Development of Functional Materials

Liquid Crystals: The rigid and polarizable nature of the tetrafluoroethyl group could be beneficial in designing mesogens.

Photoresist Materials: Fluoropolymers are often used in microlithography due to their transparency at specific wavelengths. researchgate.net

Biomaterials: Fluorinated surfaces are known to resist protein adhesion, making them suitable for biomedical implants and coatings. nih.gov

Catalytic Roles and Applications in Asymmetric Synthesis

The development of methods for asymmetric synthesis of organofluorine compounds is a major focus of modern organic chemistry, given the importance of chiral fluorinated molecules in the pharmaceutical industry. acs.orgnih.govchimia.ch This field involves strategies like diastereoselective fluorination and the use of chiral fluorinated building blocks. nih.govresearchgate.net

Currently, there is no available research literature describing the use of this compound or its direct derivatives in catalytic applications or as a key substrate in asymmetric synthesis. The reactivity of the ketone could be explored in organocatalyzed reactions, for instance, in asymmetric aldol (B89426) or Mannich reactions where the fluorinated fragment would strongly influence the stereochemical outcome. However, such applications remain speculative pending further research. The primary challenge in the asymmetric synthesis of organofluorine compounds often lies in controlling the stereochemistry adjacent to the fluorine-bearing carbon atom. acs.orgnih.gov

Specialized Industrial and Laboratory Applications

Fluorinated ketones are recognized for their excellent performance as heat transfer fluids, particularly in applications involving sensitive electronics and in two-phase cooling systems. Their properties are markedly different from hydrocarbon ketones; for instance, they are not flammable, have low water solubility, and are poor solvents. A prominent example from this class, perfluoro(2-methyl-3-pentanone), is utilized as a heat transfer fluid due to its favorable thermophysical properties. These fluids can be used for direct and indirect contact cooling of electronics.

Table 1: Properties of a Representative Fluorinated Ketone Heat Transfer Fluid

| Property | Value |

| Chemical Formula | C6F12O |

| Molecular Weight | 316.04 g/mol |

| Boiling Point | 49.2 °C |

| Freezing Point | -108 °C |

| Heat of Vaporization | 88.0 kJ/kg |

| Liquid Density (25°C) | 1.6 g/mL |

| Dielectric Strength (relative to N2) | 2.3 |

This table presents data for perfluoro(2-methyl-3-pentanone), a well-studied fluorinated ketone, to illustrate the typical properties of this class of compounds as heat transfer fluids.

Fluorinated ketones have emerged as highly effective and environmentally sustainable alternatives to traditional fire extinguishing agents like halons and hydrofluorocarbons (HFCs). nist.govukfiremag.co.uk They are classified as "clean agents" because they vaporize readily and leave no residue, making them ideal for protecting sensitive and valuable assets such as electronics, data centers, and cultural heritage sites. fluorined-chemicals.comceasefire.in

The fire suppression mechanism of fluorinated ketones is primarily physical, involving heat absorption. controlfiresystems.com When discharged, the liquid agent rapidly vaporizes, a process that absorbs a significant amount of heat from the fire, thereby cooling the combustion zone below the point of ignition. fluorined-chemicals.com This cooling effect is a key factor in their fire-extinguishing capability. Additionally, their presence can disrupt the chemical chain reactions of combustion. fluorined-chemicals.com

A significant advantage of fluorinated ketones is their favorable environmental profile. They have zero ozone depletion potential (ODP) and a very low global warming potential (GWP), often less than 1. ukfiremag.co.ukceasefire.in This is in stark contrast to the halons they replace, which are potent ozone-depleting substances, and HFCs, which can have high GWPs. The atmospheric lifetime of fluorinated ketones is also very short, on the order of days, as they are readily broken down by photolysis in the atmosphere. nist.gov

Table 2: Environmental and Safety Properties of a Representative Fluoroketone Fire Extinguishing Agent

| Property | Value |

| Ozone Depletion Potential (ODP) | 0 |

| Global Warming Potential (GWP) | < 1 |

| Atmospheric Lifetime | ~5 days |

| No Observed Adverse Effect Level (NOAEL) | 10% |

| Lowest Observed Adverse Effect Level (LOAEL) | >10% |

This table highlights the environmental and safety characteristics of perfluoro(2-methyl-3-pentanone), demonstrating the advantages of fluoroketones as fire extinguishing agents.

Q & A

Basic Questions

Q. What are the key physical and chemical properties of 3,3,4,4-Tetrafluorobutan-2-one critical for experimental handling?

- Molecular Formula : C₄H₄F₄O (Molecular Weight: 144.07) .

- Physical Properties : High purity (NLT 98%) with a boiling point likely comparable to structurally similar fluorinated alcohols (e.g., 139.3°C for 3,3,4,4-tetrafluoro-2-butanol) . Fluorine substitution increases electronegativity, influencing solubility in polar solvents and thermal stability.

- Handling Considerations : Fluorinated ketones are typically hygroscopic; storage under anhydrous conditions is recommended.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- ¹⁹F NMR : Critical for identifying fluorine environments and confirming substitution patterns. For example, distinct chemical shifts for CF₂ and CF₃ groups in analogous compounds (e.g., δ −70 to −120 ppm) .

- GC-MS/HPLC : Used to verify purity (≥98%) and detect trace impurities .

- IR Spectroscopy : Strong C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) provide structural confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound to improve yield and selectivity?

- Methodology :

- Fluorination Strategies : Use of fluorinating agents like SF₄ or DAST under controlled temperatures (0–25°C) to avoid side reactions .

- Catalytic Approaches : Palladium(II) trifluoroacetate (e.g., (CF₃CO₂)₂Pd) can enhance ketone formation in multi-step pathways .

- Solvent Selection : Anhydrous dichloromethane or THF minimizes hydrolysis of intermediates .

- Data-Driven Optimization : Monitor reaction progress via in-situ ¹⁹F NMR to adjust reagent stoichiometry and reaction time .

Q. What strategies resolve contradictory spectral or reactivity data in fluorinated ketone reactions?

- Triangulation : Combine NMR, MS, and X-ray crystallography (if crystalline) to validate structural assignments .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace reaction pathways and identify intermediates .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electronic effects of fluorine substitution on reaction barriers, aiding mechanistic interpretation .

Q. How does the tetrafluorinated backbone influence the compound’s reactivity in comparison to non-fluorinated analogs?

- Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density at the carbonyl group, increasing electrophilicity and susceptibility to nucleophilic attack .

- Steric Effects : Bulky CF₂/CF₃ groups may hinder access to reactive sites, requiring tailored catalysts (e.g., bulky phosphine ligands in Pd-mediated reactions) .

- Case Study : In enzyme inhibition studies, fluorinated ketones act as transition-state analogs due to their enhanced electrophilicity, mimicking tetrahedral intermediates in protease reactions .

Key Considerations for Experimental Design

- Contradiction Management : When spectral data conflicts with expected outcomes (e.g., unexpected byproducts in fluorination), employ in-situ monitoring and computational validation .

- Scale-Up Challenges : For gram-scale synthesis, optimize catalytic systems to maintain yield while minimizing reagent costs (e.g., Pd-based catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.